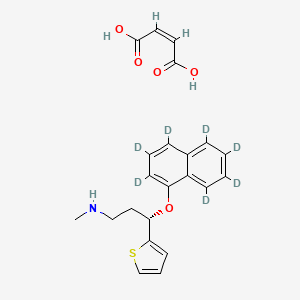

Duloxetine-d7 Maleate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H23NO5S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1/i2D,3D,4D,6D,7D,8D,9D; |

InChI Key |

SJYDFHDOQMMHJX-MPWCXLOASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation in Duloxetine Analogs

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The synthesis of complex deuterated molecules like Duloxetine-d7 (B562449) Maleate (B1232345) relies on a robust toolkit of chemical methods developed for introducing deuterium with high selectivity and efficiency. These strategies range from classical exchange reactions to modern catalytic and enantioselective techniques.

The introduction of deuterium into organic molecules can be achieved through various methods, each with its own set of advantages and limitations. Traditional approaches often involved acid- or base-catalyzed hydrogen-deuterium exchange of enolizable protons. scielo.org.mx However, this method is not suitable for non-enolizable positions and may require multiple cycles to achieve high isotopic purity. scielo.org.mx

Modern synthetic organic chemistry offers more versatile and efficient strategies. These include:

Use of Deuterated Reagents : This is a common approach where a deuterium source is a fundamental part of the reagent, such as deuterium gas (D2) or metal deuterides. snnu.edu.cn

Hydrogen Isotope Exchange (HIE) : This method involves the direct replacement of hydrogen with deuterium on a substrate. snnu.edu.cn Late-stage HIE is particularly attractive as it allows for the deuteration of complex molecules in the final steps of a synthetic sequence, which is often more efficient. thieme-connect.de Transition metal catalysts, particularly those based on iridium, palladium, and ruthenium, are frequently employed to catalyze HIE reactions with high selectivity. scielo.org.mx For instance, iridium complexes can catalyze H/D exchange on arenes and heterocycles. scielo.org.mx

Photochemical Methods : Visible-light-induced deuteration is an emerging strategy that often proceeds under mild conditions, allowing for the late-stage functionalization of complex structures like drug molecules and natural products. rsc.org

A summary of common chemical deuteration approaches is provided in the table below.

| Method | Typical Reagents/Catalysts | Key Characteristics |

| Acid/Base-Catalyzed Exchange | D₂O, Deuterated acids/bases | Limited to exchangeable protons (e.g., α-to-carbonyl); may require harsh conditions. scielo.org.mx |

| Catalytic Reduction | D₂ gas, Metal catalysts (e.g., Pd/C) | Used for the saturation of double/triple bonds with deuterium. snnu.edu.cn |

| Metal Deuteride Reduction | LiAlD₄, NaBD₄ | Reduces carbonyls, esters, and other functional groups, incorporating deuterium. snnu.edu.cn |

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas, DMSO-d₆; Transition metal catalysts (Ir, Pd, Ru) | Enables direct C-H to C-D exchange, including late-stage deuteration of complex molecules. snnu.edu.cnthieme-connect.deacs.org |

| Photochemical Deuteration | Visible light, photocatalyst | Offers mild reaction conditions and is suitable for late-stage functionalization. rsc.org |

For chiral molecules such as duloxetine (B1670986), controlling the stereochemistry during synthesis is paramount. When deuterium incorporation is desired, enantioselective deuteration techniques are employed to produce a single, desired enantiomer. The development of such methods is crucial as the different enantiomers of a drug can have varying pharmacological properties. rsc.org

Key strategies for enantioselective deuteration include:

Chemoenzymatic Methods : This approach combines the selectivity of enzymes with chemical synthesis. Enzymes can be used for highly enantioselective transformations, such as the reduction of a ketone to a chiral deuterated alcohol. rsc.org For example, carbonyl reductases have been used in chemoenzymatic strategies to produce key chiral intermediates for duloxetine synthesis. researchgate.net

Microbial Deuteration : Whole-cell biocatalysis, using organisms like baker's yeast (Saccharomyces cerevisiae), can perform reductive deuterations with a high degree of isotopic labeling and enantioselectivity. rsc.org This method is often cost-effective and environmentally sustainable. rsc.org

Asymmetric Catalysis : The use of chiral transition metal catalysts allows for the enantioselective incorporation of deuterium. For instance, a chiral copper-hydride catalyst has been successfully used for the regio- and enantioselective hydrodeuteration of aryl alkenes. marquette.edu Similarly, chiral titanocene(III) catalysts are promising reagents for the enantioselective deuteration of organic compounds. scielo.org.mx Recently, an efficient method for the enantioselective α-deuteration of α-amino acids was developed without the need for external chiral sources, relying on the memory of chirality in the substrate. nih.govacs.orgacs.org

Specific Synthetic Routes to Duloxetine-d7 Maleate

The synthesis of Duloxetine-d7 Maleate, where the seven non-exchangeable hydrogen atoms of the naphthalene (B1677914) ring are replaced by deuterium, requires a multi-step approach that strategically introduces the isotopic label. lgcstandards.comvivanls.com

An alternative, though often more complex, approach would be a late-stage deuteration of the fully formed duloxetine molecule. However, achieving selective deuteration of only the naphthalene ring without affecting other C-H bonds in the molecule would be challenging and likely result in lower isotopic purity. snnu.edu.cn Therefore, the use of 1-fluoronaphthalene-d7 is the preferred and more controlled method.

The core of the duloxetine synthesis involves an etherification reaction. rsc.org In the case of the d7 analog, the pathway involves the reaction of a chiral amino alcohol intermediate with the deuterated naphthalene precursor.

A common synthetic route proceeds as follows:

Formation of the Chiral Amino Alcohol : The key intermediate, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, is prepared. This can be achieved through various methods, including the resolution of a racemic mixture or through asymmetric synthesis to ensure the correct stereochemistry. researchgate.net

Etherification with Deuterated Precursor : The chiral amino alcohol is reacted with 1-fluoronaphthalene-d7. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the alcohol to form a nucleophilic alkoxide. The alkoxide then displaces the fluoride (B91410) from the deuterated naphthalene ring in a nucleophilic aromatic substitution reaction. rsc.org

Salt Formation : The resulting free base, (S)-N-Methyl-γ-(1-naphthalenyloxy-d7)-2-thiophenepropanamine, is then reacted with maleic acid in a suitable solvent to precipitate the final product, Duloxetine-d7 Maleate.

A similar strategy has been described for the synthesis of a pentadeuterated duloxetine analog (duloxetine-d5), where an octadeuterated amino alcohol was etherified with 1-fluoronaphthalene, followed by a demethylation step. researchgate.net This highlights the general applicability of coupling a suitable alcohol with an activated naphthalene ring to form the core duloxetine structure.

A critical parameter for any deuterated compound is its isotopic purity, which refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. High isotopic purity is essential, especially when the compound is used as an internal standard in mass spectrometry-based bioanalysis or in metabolic studies. otsuka.co.jp

The isotopic purity of Duloxetine-d7 Maleate is determined using analytical techniques such as:

Mass Spectrometry (MS) : MS is used to determine the mass distribution of the product, confirming the incorporation of seven deuterium atoms and quantifying the percentage of molecules with fewer (d0-d6) or more deuterium atoms. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can confirm the absence of protons at the deuterated positions of the naphthalene ring, while ²H NMR can directly observe the deuterium signals.

Commercial batches of Duloxetine-d7 Maleate typically report high isotopic purity. For example, a certificate of analysis for one batch showed an isotopic purity of 98.0%, with the d7 isotopologue being the most abundant species. lgcstandards.com Ensuring such high purity requires careful control over the synthesis, particularly the isotopic enrichment of the 1-fluoronaphthalene-d7 precursor.

The table below shows an example of the mass distribution for a sample of Duloxetine-d7 Maleate, illustrating the isotopic purity. lgcstandards.com

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.04 |

| d1 | 0.02 |

| d2 | 0.05 |

| d3 | 0.00 |

| d4 | 0.00 |

| d5 | 0.09 |

| d6 | 12.89 |

| d7 | 86.91 |

| Total Isotopic Purity (d7) | 98.0% |

Data adapted from a Certificate of Analysis. lgcstandards.com The total isotopic purity is often defined by the manufacturer based on specific calculations.

Characterization of Deuterium Incorporation in Duloxetine Analogs

The successful synthesis of deuterated analogs of duloxetine, such as Duloxetine-d7 Maleate, necessitates rigorous analytical characterization to confirm both the location and the extent of deuterium incorporation. This process is critical for ensuring the identity, purity, and suitability of the isotopically labeled compound for its intended application, often as an internal standard in quantitative bioanalytical assays. researchgate.netmedchemexpress.com The characterization relies on a combination of advanced spectroscopic and spectrometric techniques.

Spectroscopic Methods for Deuterium Distribution Analysis

Determining the precise location of deuterium atoms within the duloxetine molecule is essential. Spectroscopic methods provide detailed structural information, confirming that deuteration has occurred at the intended positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the specific sites of deuteration.

¹H NMR (Proton NMR): This is one of the most direct methods for confirming deuterium incorporation. Since deuterium (²H) is not observed in ¹H NMR spectra, the substitution of a proton with a deuteron (B1233211) results in the disappearance or significant reduction in the intensity of the corresponding signal. researchgate.netrsc.org For instance, in the synthesis of deuterated N-methyl duloxetine, ¹H NMR is used to confirm the high level of deuterium incorporation. rsc.org The analysis of coupling patterns and chemical shifts of the remaining protons can also provide information about the neighboring deuterated sites.

¹³C NMR: While ¹H NMR shows the absence of protons, ¹³C NMR can reveal the presence of deuterium through the coupling between carbon and deuterium (C-D) and the isotopic shift effect on the carbon resonance. Solid-state ¹³C NMR has been employed to study the structure of duloxetine, revealing details about the thiophene (B33073) ring's conformation. unsw.edu.au

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique |

| Duloxetine | 298 | 43.8 / 154 | LC-MS/MS |

| Duloxetine-d4 | 302.1 | 46.9 / 158 | LC-MS/MS |

| This table illustrates the mass shifts observed in tandem mass spectrometry for duloxetine and a deuterated analog, confirming deuterium incorporation. Data sourced from a fatal overdose analysis where deuterated duloxetine was used as an internal standard. oup.com |

Other Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can detect the C-D bond vibrations, which occur at a lower frequency (ca. 2100-2300 cm⁻¹) than C-H bond vibrations (ca. 2800-3000 cm⁻¹). FTIR has been used to analyze the crystal structures of duloxetine hydrochloride. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: This is a high-resolution gas-phase technique that can unambiguously determine the location of isotopic substitution with very high precision, as demonstrated in the synthesis of precisely deuterated small molecules. acs.org

Quantitative Determination of Isotopic Enrichment

Beyond identifying the location of deuterium, it is crucial to quantify the percentage of molecules that have been successfully labeled, a measure known as isotopic enrichment or deuterium incorporation. High isotopic purity is vital, especially when the deuterated compound is used as an internal standard for pharmacokinetic studies. epo.org

Mass Spectrometry (MS) is a common method for quantifying isotopic enrichment. By analyzing the relative intensities of the ion peaks corresponding to the deuterated molecule and any remaining unlabeled or partially labeled molecules, a precise percentage of enrichment can be calculated. Isotopic enrichment for synthesized deuterated duloxetine has been reported to be over 98% as determined by MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for quantitative purposes. By integrating the area of a proton signal in the deuterated molecule and comparing it to the area of a signal from a non-deuterated internal standard or a region of the molecule that was not intended to be deuterated, the level of deuterium incorporation can be accurately calculated. rsc.org This method has been used to confirm deuterium incorporation levels as high as 99%. rsc.org

The following table summarizes reported deuterium incorporation levels for various duloxetine analogs achieved through different synthetic methods, highlighting the effectiveness of these techniques in producing highly enriched compounds.

| Deuterated Analog | Synthetic Method | Deuterium Incorporation (%) | Analytical Method | Reference |

| (±)-Duloxetine-d5 | Multi-step synthesis with demethylation | >98% | Mass Spectrometry | researchgate.net |

| N-methyl duloxetine-d | Titanium-catalyzed deuteriodeboronation | 99% | ¹H NMR | rsc.org |

| (S)-Duloxetine-d | Silver-catalyzed C-H deuteration | 91% | NMR Spectroscopy | nih.gov |

| This table showcases the high levels of isotopic enrichment achieved in the synthesis of various deuterated duloxetine analogs, as confirmed by NMR and MS. researchgate.netrsc.orgnih.gov |

The definition of a deuterated compound for pharmaceutical use often requires that the deuterium is present at an abundance significantly greater than its natural level of 0.015%. google.com For use as an internal standard, this enrichment should be as high as possible, typically exceeding 95% to 99%, to ensure accuracy in quantitative analyses. epo.orggoogle.com

Advanced Analytical Methodologies Utilizing Duloxetine D7 Maleate

Application as an Internal Standard in Mass Spectrometry-Based Assays

The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com Duloxetine-d7 (B562449) maleate (B1232345) is employed for this purpose in the analysis of duloxetine (B1670986). veeprho.commedchemexpress.com

Stable isotope internal standards (SIIS), such as duloxetine-d7, are considered the gold standard in quantitative mass spectrometry. tandfonline.comresearchgate.net The underlying principle is that a stable isotope-labeled version of the analyte will behave nearly identically to the unlabeled analyte during sample preparation, chromatographic separation, and ionization in the mass spectrometer. tandfonline.com Any variations or losses of the analyte during these steps will be mirrored by the SIIS.

By adding a known concentration of the SIIS to the sample at the beginning of the analytical process, the ratio of the signal from the analyte to the signal from the SIIS is measured. This ratio is then used for quantification, effectively canceling out variability and matrix effects that can suppress or enhance the ion signal, leading to more accurate and precise results. researchgate.net

The development of robust and sensitive LC-MS/MS methods is crucial for the accurate determination of duloxetine concentrations in biological samples. The use of duloxetine-d7 maleate as an internal standard is integral to this process.

Effective chromatographic separation is essential to distinguish duloxetine and its metabolites from other compounds in the sample matrix. Various analytical columns and mobile phases have been utilized to achieve this.

Commonly, C18 columns are employed for the separation of duloxetine. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid. nih.govnih.govrjptonline.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be used to optimize the separation. magtechjournal.comnih.gov The flow rate is also a critical parameter, with typical rates around 0.9 mL/min. nih.govresearchgate.net The goal is to achieve a short run time for high throughput while maintaining good peak shape and resolution. nih.gov

For the detection of duloxetine and its deuterated internal standard, tandem mass spectrometry (MS/MS) is the technique of choice due to its high selectivity and sensitivity. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically used. nih.govmagtechjournal.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity. nih.gov

For duloxetine, a common MRM transition is from a precursor ion (m/z) of 298.3 to a product ion of 154.1. nih.govnih.gov For the deuterated internal standard, such as duloxetine-d5, the transition monitored is typically m/z 303.3 to 159.1. nih.govnih.gov For a duloxetine-d3 analog, the product ion would be m/z 157.14. nih.gov The specific mass transitions for duloxetine-d7 are not detailed in the provided search results but would follow the same principle of a mass shift corresponding to the seven deuterium (B1214612) atoms. The collision energy and other compound-specific parameters are optimized to maximize the signal for each transition. nih.gov

Method validation is a critical step to ensure that the analytical method is reliable and reproducible for its intended purpose. This process involves assessing several parameters, including linearity and calibration range.

To establish the relationship between the concentration of duloxetine in a sample and the response of the mass spectrometer, a calibration curve is constructed. This is done by analyzing a series of calibration standards with known concentrations of duloxetine and a fixed concentration of the internal standard, duloxetine-d7 maleate.

The linearity of the method is assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is then performed, and the correlation coefficient (r² or r) is calculated. A value close to 1 indicates a strong linear relationship. nih.govnih.govnih.gov

The calibration range defines the concentrations over which the method is considered to be accurate and precise. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the upper limit of quantification (ULOQ) is the highest. nih.gov Various studies have reported different linear ranges for duloxetine analysis, often spanning from low ng/mL to several hundred ng/mL, demonstrating the high sensitivity of LC-MS/MS methods. nih.govmagtechjournal.comresearchgate.net

Table 1: Examples of Linearity and Calibration Ranges in Duloxetine LC-MS/MS Assays

| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Duloxetine | Duloxetine-d5 | 0.05 - 101 | ≥0.99 | nih.govnih.gov |

| Duloxetine | Thioctic acid-d5 | 5 - 800 | ≥0.997 | nih.gov |

| Duloxetine | N-methyl duloxetine | 10.80 - 345.60 | 0.9955 | magtechjournal.com |

| Duloxetine | Not specified | 25 - 1200 | ≥0.997 | researchgate.net |

| Duloxetine | Atomoxetine | 0.100 - 100.000 | 0.9967 | rjptonline.org |

Validation of Analytical Methods Employing Duloxetine-d7 Maleate

Precision and Accuracy Determination

In quantitative bioanalysis, precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to a known true value. The use of Duloxetine-d7 Maleate as an internal standard significantly improves both parameters by correcting for variability during sample preparation and analysis.

Research findings from various validation studies for the quantification of duloxetine in biological matrices, such as human plasma, demonstrate the high degree of precision and accuracy achieved when a deuterated internal standard is employed. Precision is typically expressed as the percent coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration. nih.govscispace.com Validation guidelines generally require the %CV to be within ±15%, and ±20% for the lower limit of quantification (LLOQ). scholarsresearchlibrary.com Similarly, accuracy should be within 85-115% of the nominal value (80-120% for the LLOQ). scholarsresearchlibrary.com

Studies consistently meet these criteria. For instance, one UPLC-MS/MS method for duloxetine in beagle dog plasma using a deuterated internal standard reported accuracy between 96.36% and 108.44%, with a precision (%CV) ranging from 0.11% to 7.73%. nih.gov Another LC-MS/MS method validated in human plasma showed intra- and inter-batch precision ranging from 0.74% to 9.76%, with accuracy values between 97.14% and 104.49%. scispace.com

| Parameter | Concentration Levels | Finding | Source |

|---|---|---|---|

| Intra- & Inter-Assay Precision (%CV) | Low, Medium, High QC Levels | 0.11 - 7.73% | nih.gov |

| Intra- & Inter-Assay Accuracy | Low, Medium, High QC Levels | 96.36 - 108.44% | nih.gov |

| Intra- & Inter-Batch Precision (%CV) | LLOQ, Low, Medium, High QC Levels | 0.74 - 9.76% | scispace.com |

| Intra- & Inter-Batch Accuracy | LLOQ, Low, Medium, High QC Levels | 97.14 - 104.49% | scispace.com |

| Intra- & Inter-batch Precision (%CV) | 5.21 - 7.02% | researchgate.net | |

| Intra- & Inter-batch Accuracy | 97.14 - 103.50% | researchgate.net |

Matrix Effects and Internal Standard Normalization

Biological samples like plasma and serum contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. frontiersin.org This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. lcms.cz

Duloxetine-d7 Maleate is an ideal internal standard for mitigating these effects. veeprho.com Because it is structurally and chemically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences the same matrix-induced ionization changes. lcms.cz However, it is easily distinguished by its higher mass in the mass spectrometer. scholarsresearchlibrary.com

By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. lcms.cz Validation studies for duloxetine analysis confirm that the deuterated internal standard compensates for matrix effects, ensuring that the accuracy and precision of the method are not compromised by the complexity of the biological matrix. lcms.czresearchgate.net

Stability Studies of the Analyte and Internal Standard in Research Matrices

Ensuring the stability of both the analyte (duloxetine) and the internal standard (Duloxetine-d7 Maleate) in the biological matrix under various storage and handling conditions is a cornerstone of bioanalytical method validation. nih.gov These studies are performed to guarantee that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Stability is assessed under a range of conditions, including:

Bench-top stability: To simulate sample handling at room temperature.

Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles.

Autosampler stability: To ensure stability in the analytical instrument prior to injection.

Long-term stability: To define appropriate long-term storage conditions, typically at -20°C or -70°C. nih.gov

In various studies, both duloxetine and its deuterated internal standards have been shown to be stable under these conditions, with measured concentrations remaining within ±15% of the nominal values, which is the generally accepted limit. nih.goveuropa.eu For example, one comprehensive study confirmed the stability of duloxetine for at least 8 hours on the bench top, through three freeze-thaw cycles, for 48 hours in the autosampler, and for 58 days when stored at -70°C. nih.gov

| Stability Condition | Duration/Cycles | Storage Temperature | Result | Source |

|---|---|---|---|---|

| Bench Top Stability | 8 hours | Room Temperature | Stable (within ±15% of nominal) | nih.gov |

| Freeze-Thaw Stability | 3 Cycles | -20°C to Room Temperature | Stable (within ±15% of nominal) | nih.goveuropa.eu |

| Autosampler Stability | 48 hours | ~4°C | Stable (within ±15% of nominal) | nih.gov |

| Long-Term Stability | 58 days | -70°C | Stable (within ±15% of nominal) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

Chromatographic Method Development for Deuterated Duloxetine Analogs

The development of a robust HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is fundamental for the successful quantification of duloxetine using Duloxetine-d7 Maleate. The primary goal of the chromatographic separation is to isolate duloxetine and its deuterated internal standard from other endogenous plasma components to minimize interference. nih.gov

Due to their nearly identical physicochemical properties, the analyte and its deuterated analog are not separated from each other chromatographically; they are designed to co-elute. scispace.com The distinction is made by the mass spectrometer detector based on their mass-to-charge (m/z) ratio. nih.gov For duloxetine, the transition is often m/z 298.1 → 154.1, while a deuterated analog like duloxetine-d7 would have a higher mass. researchgate.net

Typical chromatographic methods employ reverse-phase columns, such as a C18 or RP8. nih.govscispace.com

Column: A Hypersil Gold C18 column (150 × 2.1 mm, 1.9 μm) has been used successfully. nih.gov Another method utilized an X-terra RP8 column (50 mm × 4.6 mm, 5 μm). scispace.com

Mobile Phase: A common mobile phase involves a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium formate (B1220265) or formic acid in water, to ensure proper ionization for MS detection. nih.govscispace.com Methods often use an isocratic elution, where the mobile phase composition remains constant, allowing for rapid analysis times, often under 3 minutes per sample. scispace.comnih.gov

Use in Reference Standard Preparation and Qualification

Beyond its role as an internal standard, Duloxetine-d7 Maleate is also available as a certified reference material (CRM) or a pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com In this capacity, it serves as a highly characterized and pure substance used for quality control and assurance in pharmaceutical laboratories.

These secondary standards provide a convenient and cost-effective alternative to preparing in-house working standards. sigmaaldrich.com They are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The certification process ensures traceability to primary reference standards from pharmacopeias (e.g., USP) where available. sigmaaldrich.com

The use of Duloxetine-d7 Maleate as a reference standard is crucial for:

Calibrating analytical instruments.

Validating analytical methods.

Qualifying and verifying the purity of in-house working standards. google.com

Serving as a benchmark for determining the purity and identity of duloxetine in pharmaceutical formulations. google.com

Applications of Duloxetine D7 Maleate in Pre Clinical and Fundamental Research

Role in In Vitro Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique used by scientists to understand a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org Duloxetine-d7 (B562449) Maleate (B1232345) is particularly valuable for in vitro studies aimed at mapping the metabolic fate of duloxetine (B1670986).

Tracing of Metabolic Transformations Using Deuterated Analogs

The use of deuterated analogs like Duloxetine-d7 Maleate is foundational to tracing the biotransformation of a parent drug. When introduced into an in vitro system, such as human liver microsomes, the metabolic processes that act upon duloxetine will also act upon its deuterated version. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, the rate of metabolic reactions involving the cleavage of this bond can be slowed. researchgate.net This phenomenon, known as the kinetic isotope effect (KIE), can cause a shift in metabolic pathways or a change in the ratio of metabolites formed. researchgate.net By analyzing the resulting mixture, researchers can identify the sites on the molecule that are most susceptible to metabolic modification and trace the sequence of these transformations.

Identification of Metabolites through Isotopic Tagging

Isotopic tagging with Duloxetine-d7 Maleate is instrumental in the definitive identification of metabolites. Duloxetine is known to be extensively metabolized through oxidation of the naphthyl ring, followed by conjugation. nih.gov When Duloxetine-d7 is incubated with metabolically active systems, the resulting metabolites retain the deuterium (B1214612) label.

In analysis using liquid chromatography-mass spectrometry (LC-MS), the deuterated compound and its non-deuterated version will separate at the same time (co-elute), but the mass spectrometer will detect them as distinct entities due to their mass difference. A metabolite of Duloxetine-d7 will appear as a "mass-shifted" peak relative to the corresponding metabolite of unlabeled duloxetine. This clear signature allows researchers to confidently identify drug-related material in complex biological matrices and distinguish it from endogenous background noise, which is a common challenge in metabolite identification. nih.govresearchgate.net

Studies of Cytochrome P450 Enzyme Kinetics with Deuterated Substrates (e.g., CYP2D6, CYP1A2)

The metabolism of duloxetine is primarily carried out by two key cytochrome P450 enzymes: CYP2D6 and CYP1A2. winona.edudroracle.aiclinpgx.org Deuterated substrates like Duloxetine-d7 Maleate are used to probe the mechanisms and kinetics of these specific enzymes. nih.gov By comparing the rate of metabolism of Duloxetine-d7 to that of unlabeled duloxetine in assays with isolated CYP enzymes, scientists can measure the kinetic isotope effect. nih.govacs.org

The presence and magnitude of a KIE provide strong evidence that the cleavage of a C-H bond is a rate-limiting step in the enzymatic reaction. researchgate.netnih.gov This information is crucial for understanding the enzyme's catalytic mechanism. For instance, if deuteration at a specific position on the duloxetine molecule significantly slows its metabolism by CYP2D6, it indicates that this site is actively involved in the enzyme's primary oxidative attack. Such studies help to build a detailed picture of how the drug fits into the enzyme's active site and the chemical steps involved in its breakdown. semanticscholar.org

Pharmacokinetic Studies in Non-Human Biological Systems

Pharmacokinetic (PK) studies in preclinical animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated by a living organism. researchgate.netbeckman.combioivt.com Duloxetine-d7 Maleate plays a pivotal role in these studies, primarily as an internal standard for bioanalysis.

Quantification of Duloxetine in Pre-clinical Animal Models Using Deuterated Standards

Accurate quantification of drug concentrations in biological fluids like plasma is the cornerstone of pharmacokinetic analysis. In studies involving animal models such as beagle dogs or rats, plasma samples are analyzed to determine the concentration of duloxetine over time following administration. nih.govnih.gov The preferred analytical method for this is LC-MS/MS due to its high sensitivity and selectivity. researchgate.net

To ensure the accuracy of these measurements, a stable isotope-labeled internal standard is used, and Duloxetine-d7 Maleate is an ideal candidate for this purpose. researchgate.netnih.gov The internal standard is added at a known concentration to every sample. Because it is chemically almost identical to the analyte (unlabeled duloxetine), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, because it has a different mass, the detector can measure it independently from the analyte. By comparing the detector response of the analyte to that of the known amount of internal standard, analysts can correct for any sample loss or variability, leading to highly precise and accurate quantification of the duloxetine concentration in the animal plasma.

Assessment of Absorption, Distribution, and Elimination in Non-Human Studies

By enabling accurate quantification, Duloxetine-d7 Maleate is critical for assessing the fundamental pharmacokinetic parameters of duloxetine in non-human studies. After administering duloxetine to an animal model, blood samples are taken at various time points and analyzed using the deuterated internal standard. nih.gov The resulting concentration-time data is used to calculate key parameters that describe the drug's journey through the body. prisysbiotech.comscienceopen.com

Absorption: Parameters like maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) provide insights into the rate and extent of drug absorption into the bloodstream.

Distribution: The apparent volume of distribution (Vd) indicates how widely the drug distributes into various tissues and organs throughout the body.

Elimination: Clearance (CL) and elimination half-life (t1/2) describe the rate at which the drug is removed from the body, either through metabolism or excretion.

These parameters, reliably determined through the use of deuterated standards, are essential for predicting how a drug will behave in humans and for establishing a safe and effective dosing regimen for further clinical development.

Mechanistic Research of Drug Disposition

Stable isotope-labeled compounds, such as Duloxetine-d7 Maleate, are invaluable tools in the mechanistic study of drug disposition. Their utility stems from the ability to trace and differentiate the labeled drug from its non-labeled counterpart and endogenous compounds, thereby providing critical insights into metabolic pathways, enzyme kinetics, and drug-drug interactions.

The substitution of hydrogen with deuterium, a heavier isotope, can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). taylorandfrancis.com This effect is particularly pronounced when the carbon-hydrogen bond cleavage is the rate-limiting step in an enzymatic reaction. juniperpublishers.com Given that the metabolism of duloxetine is primarily mediated by the cytochrome P450 (CYP) enzymes CYP1A2 and CYP2D6, which catalyze oxidative reactions involving the cleavage of C-H bonds, the use of Duloxetine-d7 Maleate can serve as a probe to elucidate these metabolic mechanisms. winona.eduwinona.edu

Duloxetine undergoes extensive metabolism, with major pathways including the oxidation of the naphthyl ring. nih.gov The primary metabolic routes are hydroxylation at the 4, 5, or 6 positions of the naphthyl group. fda.gov These oxidative processes are catalyzed by CYP1A2 and CYP2D6. pgkb.org The introduction of seven deuterium atoms in Duloxetine-d7 Maleate at metabolically susceptible positions could potentially alter the rate of these oxidative reactions.

While specific studies on the metabolic fate of Duloxetine-d7 Maleate are not extensively available in the public domain, the principles of KIE suggest that if the deuterated positions are involved in the rate-determining step of hydroxylation, a slower rate of metabolism would be anticipated. juniperpublishers.com This can lead to a shift in the metabolic profile, potentially favoring alternative metabolic pathways or resulting in a higher exposure to the parent drug.

Research on other deuterated compounds has demonstrated that such isotopic substitution can lead to significant changes in pharmacokinetic profiles. juniperpublishers.com For instance, selective deuteration of certain drugs has been shown to reduce metabolic clearance and decrease the formation of reactive metabolites. While direct experimental data for Duloxetine-d7 Maleate is limited, it is a critical tool for such investigations in preclinical settings.

The following table summarizes the primary metabolic pathways of unlabeled duloxetine, which are the focus of investigation when studying the deuterium isotope effects of Duloxetine-d7 Maleate.

| Metabolic Pathway | Primary Enzymes | Key Metabolites | Potential Impact of Deuteration |

| Naphthyl Ring Oxidation | CYP1A2, CYP2D6 | 4-hydroxy duloxetine, 5-hydroxy duloxetine, 6-hydroxy duloxetine | Decreased rate of hydroxylation if C-D bond cleavage is rate-limiting |

| Further Oxidation & Conjugation | Various | Glucuronide and sulfate (B86663) conjugates | Altered profile of conjugated metabolites secondary to changes in primary oxidation |

Duloxetine-d7 Maleate plays a crucial role as an internal standard in in vitro studies designed to investigate drug-drug interactions (DDIs). researchgate.net The high analytical specificity and sensitivity afforded by using a stable isotope-labeled internal standard are essential for accurately quantifying the concentration of the parent drug and its metabolites in complex biological matrices, such as human liver microsomes. kcasbio.comtexilajournal.com

In vitro DDI studies typically assess the potential of a new chemical entity to inhibit or induce the activity of drug-metabolizing enzymes. Duloxetine itself is not only a substrate but also a moderate inhibitor of CYP2D6. nih.govdroracle.ai When investigating the inhibitory potential of other drugs on duloxetine's metabolism, or when assessing duloxetine's impact on the metabolism of other CYP2D6 substrates, precise quantification is paramount.

In a typical in vitro enzyme inhibition assay, a known concentration of a substrate (e.g., duloxetine) is incubated with human liver microsomes in the presence and absence of a potential inhibitor. The formation of metabolites is then measured over time. Duloxetine-d7 Maleate is added to the samples at a known concentration after the incubation period to serve as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.com Its use corrects for variability in sample preparation and instrument response, ensuring the reliability of the obtained kinetic data. kcasbio.com

The following table illustrates a hypothetical in vitro study design where Duloxetine-d7 Maleate would be essential for accurate data generation.

| Study Objective | Experimental System | Substrate | Inhibitor (Example) | Role of Duloxetine-d7 Maleate | Endpoint Measured |

| Assess inhibition of duloxetine metabolism | Human Liver Microsomes | Duloxetine | Fluvoxamine (B1237835) (CYP1A2 inhibitor) | Internal Standard for Quantification | Rate of 4-hydroxy duloxetine formation |

| Assess duloxetine's inhibition potential | Human Liver Microsomes | Desipramine (B1205290) (CYP2D6 substrate) | Duloxetine | Not directly used, but a deuterated desipramine analog would be | Rate of 2-hydroxy desipramine formation |

Furthermore, duloxetine is a substrate for both CYP1A2 and CYP2D6. pgkb.orgnih.gov Co-administration with potent inhibitors of these enzymes can significantly alter its plasma concentrations. For instance, the potent CYP1A2 inhibitor fluvoxamine has been shown to dramatically increase duloxetine exposure. nih.gov In preclinical in vitro models designed to predict such interactions, Duloxetine-d7 Maleate is a critical tool for generating the precise quantitative data needed to build and validate pharmacokinetic models.

Duloxetine D7 Maleate in Impurity Profiling and Quality Control of Active Pharmaceutical Ingredients Apis

Analytical Method Validation for Quality Control of Duloxetine (B1670986) and its Derivatives

Before an analytical method can be used for routine quality control, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Method validation is a key requirement for regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com

Analytical method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. ijbpas.com As per ICH Q2(R1) guidelines, validation involves evaluating parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). ijbpas.com

Duloxetine-d7 (B562449) Maleate (B1232345) plays a pivotal role in the validation of methods for duloxetine and its impurities. synzeal.com

Accuracy: To determine the accuracy of a method, recovery studies are performed by spiking a sample with known amounts of impurities. The use of Duloxetine-d7 Maleate as an internal standard ensures that the measured recovery of the spiked impurities is not skewed by analytical variability. neuroquantology.com

Precision: Precision is assessed by analyzing multiple replicates of a homogenous sample. An internal standard like Duloxetine-d7 Maleate helps to minimize random errors, resulting in lower relative standard deviation (RSD) values and demonstrating the method's high precision (repeatability and intermediate precision). nih.govnih.gov

Linearity: In establishing the linearity of a method, a deuterated internal standard helps to ensure that the response ratio (analyte/internal standard) is directly proportional to the concentration of the analyte across a specified range. nih.govnuv.ac.in

The following table summarizes typical validation parameters for an HPLC method for duloxetine, where a deuterated standard would be employed to ensure data integrity for regulatory filings.

| Validation Parameter | Typical Specification | Role of Deuterated Standard |

| Accuracy (% Recovery) | 98.0% - 102.0% | Corrects for sample loss and instrumental drift. |

| Precision (% RSD) | ≤ 2.0% | Minimizes variability in replicate measurements. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Ensures a consistent response ratio across the concentration range. |

| Limit of Quantitation (LOQ) | Quantifiable with acceptable precision and accuracy | Enables accurate measurement at low impurity levels. |

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time. science.gov Such methods are essential for determining the shelf-life of a product and must be able to separate the intact API from any degradation products that may form under various stress conditions. nih.gov

The development of a stability-indicating method for duloxetine involves subjecting the API to forced degradation studies, including exposure to acid, base, oxidation, heat, and light. researchgate.netresearchgate.net These studies are designed to generate potential degradation products. The analytical method, typically RP-HPLC, must then demonstrate the ability to resolve the duloxetine peak from all degradant peaks. nih.govresearchgate.net

In these studies, Duloxetine-d7 Maleate is used as an internal standard to precisely quantify the amount of parent drug remaining after exposure to stress conditions. lcms.cz This allows for an accurate assessment of the drug's stability. If a degradation product is structurally similar to duloxetine, the deuterated standard can also aid in its tentative identification and quantification, provided a corresponding reference standard for the degradant is not yet available. The use of a robust, validated stability-indicating method is a regulatory requirement to ensure that the quality of the API is maintained throughout its lifecycle.

Future Research Trajectories and Innovations in Deuterated Duloxetine Analogs

Exploration of Novel Deuteration Strategies for Drug Candidates

The synthesis of deuterated compounds has evolved beyond simple hydrogen-deuterium exchange methods, moving towards highly selective and efficient strategies that can be applied to complex drug candidates like duloxetine (B1670986). The goal is to install deuterium (B1214612) at specific molecular positions ("soft spots") that are most susceptible to metabolic transformation, thereby maximizing the therapeutic advantages of the kinetic isotope effect. nih.gov

Recent advancements focus on late-stage functionalization, where deuterium is introduced into an already-assembled molecular scaffold. This approach is more efficient than constructing the molecule from deuterated precursors. simsonpharma.com Methods such as transition-metal-catalyzed C-H activation have become prominent, allowing for the direct replacement of hydrogen with deuterium at specific C(sp²)–H and C(sp³)–H bonds with high precision. rsc.org Another innovative approach involves the use of deuterated reagents in multicomponent reactions (MCRs), which enables the rapid assembly of diverse libraries of deuterated drug-like molecules from simple building blocks. nih.govresearchgate.net For instance, using deuterated aldehydes or isonitriles in MCRs can produce complex deuterated products in a single step, offering a streamlined path to novel deuterated analogs. nih.gov

Enzymatic synthesis is also emerging as a powerful tool for selective deuteration, leveraging the high specificity of enzymes to incorporate deuterium into precise locations on a substrate under mild conditions. simsonpharma.com These novel strategies are pivotal for creating the next generation of deuterated duloxetine analogs, potentially moving them beyond their role as analytical standards to new therapeutic entities with enhanced clinical profiles.

| Deuteration Strategy | Principle | Key Advantages | Applicability to Duloxetine Analogs |

|---|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Direct replacement of C-H bonds with C-D bonds using a metal catalyst (e.g., Palladium, Iridium). rsc.org | High site-selectivity, applicable to late-stage functionalization of complex molecules. | Allows for precise deuteration of the naphthyl or thiophene (B33073) rings, or the aliphatic chain, to block specific metabolic pathways. |

| Multicomponent Reactions (MCRs) | One-pot synthesis using three or more reactants, where one or more are deuterated reagents (e.g., [D1]-aldehydes). nih.govresearchgate.net | Rapid generation of diverse chemical libraries with high atomic economy and efficiency. | Could be used to synthesize novel deuterated duloxetine-like scaffolds with varied substitution patterns for structure-activity relationship studies. |

| Enzymatic Synthesis | Use of enzymes to selectively incorporate deuterium from a deuterated source (like D₂O) into a molecule. simsonpharma.com | Exceptional stereo- and regioselectivity, environmentally friendly reaction conditions. | Ideal for stereospecific deuteration, which could be critical for optimizing interactions with metabolic enzymes like CYP2D6 and CYP1A2. wikipedia.org |

| Ionic Liquid Catalysis | Use of ionic liquids to facilitate H-D exchange reactions, often with D₂O as the deuterium source. doi.org | Mild reaction conditions, potential for high deuteration efficiency, and catalyst recyclability. | Offers a potentially greener and more efficient method for producing deuterated intermediates for duloxetine synthesis. |

Advanced Analytical Techniques for Ultra-Trace Analysis

The precise quantification of deuterated compounds and their metabolites at very low concentrations is crucial for pharmacokinetic studies and for ensuring the isotopic purity of a drug candidate. bvsalud.org While Duloxetine-d7 (B562449) Maleate (B1232345) is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the parent drug, the analytical techniques themselves are constantly advancing to achieve ever-lower limits of detection. researchgate.net

LC-MS/MS remains the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov For deuterated analogs, this technique can easily distinguish between the labeled and unlabeled compound based on their mass difference, allowing for accurate quantification even in complex biological matrices like plasma. nih.gov High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which helps in identifying unknown metabolites and confirming the location of deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium (²H) NMR, is indispensable for characterizing deuterated compounds. wikipedia.orgsigmaaldrich.com While conventional proton NMR is limited for highly deuterated molecules, ²H NMR directly observes the deuterium signal, providing unambiguous confirmation of deuteration sites and quantitative information on isotopic enrichment. sigmaaldrich.com A more recent and powerful technique is Molecular Rotational Resonance (MRR) spectroscopy, which offers exquisitely high resolution. acs.org MRR can distinguish between different isotopomers (molecules with the same number of deuterium atoms but at different positions) and provide a complete and highly accurate picture of the isotopic composition of a sample, a capability that is challenging for both MS and NMR. acs.org

| Technique | Primary Application | Key Features for Ultra-Trace Analysis | Relevance to Duloxetine-d7 |

|---|---|---|---|

| LC-MS/MS | Quantification in biological samples. nih.gov | High sensitivity (sub-ng/mL levels), high throughput, and selectivity for complex matrices. | Standard method for pharmacokinetic studies of duloxetine, using Duloxetine-d7 as an internal standard. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural confirmation. | Provides highly accurate mass data, enabling elemental composition determination and structural elucidation of metabolites. | Could be used to track the metabolic fate of a deuterated duloxetine analog administered as a drug candidate. |

| Deuterium (²H) NMR Spectroscopy | Structural verification and isotopic purity assessment. wikipedia.org | Directly detects deuterium nuclei, confirming label positions and quantifying enrichment levels (>98%). sigmaaldrich.com | Essential for quality control to ensure the correct structure and high isotopic purity of the synthesized Duloxetine-d7. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Precise isotopomer and isotopologue analysis. acs.org | Unambiguous identification of structural isomers and isotopomers; provides highly accurate quantitative analysis of isotopic composition. acs.org | Could be used to optimize deuteration synthesis methods by providing detailed feedback on the distribution of deuterium atoms. |

Expansion of Deuterated Analogs in Systems Biology and Multi-Omics Research

The application of deuterated compounds is poised to expand significantly beyond their use as internal standards into the realm of systems biology and multi-omics research. Stable isotope labeling is a cornerstone of metabolomics, proteomics, and other 'omics' disciplines, where labeled compounds are used as tracers to map the flow of molecules through complex biological networks. clearsynth.commetsol.comiris-biotech.de

While Duloxetine-d7 is typically used for analytical quantification, its potential as a metabolic tracer is an exciting area for future research. By administering a deuterated version of duloxetine, researchers could use mass spectrometry-based platforms to trace its specific metabolic pathways in detail, distinguishing the drug's metabolites from the endogenous metabolome with high confidence. metsol.com This approach could provide unprecedented insights into how duloxetine is processed and how its biotransformation impacts cellular networks.

This concept can be broadened through an approach termed "Deuteromics," which involves the administration of deuterium oxide (D₂O, or heavy water) to label a wide array of molecules throughout the metabolome. metsol.com In this context, a specifically labeled compound like a deuterated duloxetine analog could be used in conjunction with general D₂O labeling to study the drug's specific impact on global metabolic flux. Such studies could reveal how duloxetine perturbs pathways related to energy metabolism, lipid synthesis, or neurotransmitter turnover, linking its pharmacological action to systemic metabolic changes. metsol.commetsol.com This integration of deuterated drug analogs into multi-omics workflows promises to deepen our understanding of drug action and off-target effects at a systems level.

| 'Omics' Field | Research Goal | Role of Deuterated Duloxetine Analog |

|---|---|---|

| Metabolomics | To trace the biotransformation of duloxetine and its effect on endogenous metabolic pathways. iris-biotech.de | Acts as a stable isotope tracer to map the formation of specific metabolites and measure their flux rates. metsol.com |

| Proteomics | To identify protein targets of duloxetine or its reactive metabolites. | Could be used in differential proteomics to quantify changes in protein expression or post-translational modifications in response to drug treatment. iris-biotech.de |

| Pharmacokinetics (PK) | To precisely determine absorption, distribution, metabolism, and excretion (ADME) profiles. iris-biotech.de | Serves as an ideal internal standard for LC-MS/MS quantification of the non-deuterated drug, ensuring high accuracy. researchgate.net |

| Systems Biology | To model the drug's overall impact on interconnected biological networks. | Provides key data inputs (e.g., metabolic flux, target engagement) for constructing computational models of the drug's mechanism of action and systemic effects. |

Q & A

Basic Research Questions

Q. What chromatographic methods ensure accurate quantification of impurities in Duloxetine-d7 Maleate?

- Methodological Answer : Reverse-phase HPLC with UV detection is recommended. Use a gradient elution system with Buffer A (0.1% trifluoroacetic acid in water) and Buffer B (acetonitrile). Protect solutions from light to prevent degradation . System suitability tests should include resolution between duloxetine and its desmethyl analogs (e.g., Imp. C(EP) and D(EP)). Calculate impurity percentages using the formula:

where is the peak response of the impurity and is the total peak response. Validate the method with reference standards for impurities like (E,Z)-Desmethyldoxepin (CAS 1225-56-5) .

Q. How can sustainable synthesis of maleate salts, including Duloxetine-d7 Maleate, be achieved?

- Methodological Answer : Genetically engineered E. coli strains can produce maleate via metabolic pathway engineering. Key steps include:

- Identifying intermediates in the maleate biosynthesis pathway (e.g., fumarate, malate).

- Inserting genes encoding enzymes for substrate conversion (e.g., maleate hydratase).

- Optimizing fermentation conditions (pH, temperature) to maximize yield .

- This approach reduces reliance on traditional chemical synthesis and improves environmental sustainability.

Advanced Research Questions

Q. How do stereochemical factors influence impurity profiling in Duloxetine-d7 Maleate?

- Methodological Answer : Enantiomeric impurities (e.g., (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate) require chiral chromatography. Use a Chiralpak® IC column with a mobile phase of hexane:ethanol (80:20, v/v) at 1.0 mL/min. Validate separation using deuterated analogs and nuclear Overhauser effect (NOE) spectroscopy to confirm stereochemistry .

Q. What experimental design considerations are critical for in vivo studies of Duloxetine-d7 Maleate?

- Methodological Answer :

- Model Selection : Use ischemia-reperfusion injury (IRI) mouse models to study renal pharmacokinetics, as demonstrated in maleate-linked studies .

- Dosing : Administer delayed-release pellets (30 mg base equivalent) to mimic human pharmacokinetics .

- Biomarkers : Quantify fibronectin and α-SMA via Western blotting to assess tissue fibrosis .

- Data Normalization : Include sham-operated controls and use intent-to-treat (ITT) analysis to minimize bias .

Q. How can systematic reviews address contradictions in Duloxetine-d7 Maleate efficacy data?

- Methodological Answer :

- Effect Size Calculation : Pool data from multiple studies using Cohen’s d or Hedges’ g to standardize outcomes.

- Subgroup Analysis : Stratify results by dose (e.g., 30 mg vs. 60 mg/day) and study duration (4–12 weeks).

- Sensitivity Testing : Exclude outlier studies with high risk of bias (e.g., non-blinded trials) .

- Report discrepancies in terms of confidence intervals and clinical significance rather than statistical significance alone .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing chromatographic purity data?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test to exclude anomalous peaks.

- Linearity Validation : Use a 5-point calibration curve (1–100 µg/mL) with .

- Limit of Quantification (LOQ) : Determine via signal-to-noise ratio () and verify with spiked samples .

Q. How should researchers present synthesis and characterization data for publication?

- Methodological Answer :

- Figures : Include one schematic of the synthesis pathway (e.g., GMO-based maleate production) and one chromatogram showing impurity resolution. Use color to highlight key peaks .

- Tables : Summarize impurity acceptance criteria (e.g., ≤0.15% for any individual impurity) and validation parameters (precision, accuracy) .

- Supplementary Data : Provide raw NMR spectra and fermentation optimization datasets in appendices .

Notes for Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.